3-(4-methoxyphenyl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This compound is characterized by a tetrahydroquinoline core, which is often associated with various pharmacological effects. The structural composition includes a methoxyphenyl group and a propanamide moiety, contributing to its unique properties.
The compound can be synthesized through various organic reactions, employing different starting materials and reagents. Its synthesis typically involves the modification of the tetrahydroquinoline framework, which is a well-studied structure in drug development.
This compound falls under the category of amides and quinoline derivatives, which are known for their diverse biological activities, including anti-inflammatory and anticancer properties.
The synthesis of 3-(4-methoxyphenyl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propanamide can be achieved through several synthetic routes. A common approach involves:
The synthesis may require optimization of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. Techniques such as chromatography may be employed for purification.
The molecular formula for 3-(4-methoxyphenyl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propanamide is with a molecular weight of approximately 324.4 g/mol. The structure features:
The compound's structural representation can be derived from its SMILES notation: COc1ccc(CCC(=O)Nc2ccc3c(c2)CCC(=O)N3)cc1
, indicating its complex arrangement.
3-(4-methoxyphenyl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propanamide can undergo various chemical reactions:
These reactions are typically conducted under controlled conditions to ensure selectivity and yield. Reaction monitoring through techniques like thin-layer chromatography (TLC) is common.
The mechanism of action for 3-(4-methoxyphenyl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propanamide is likely multifaceted:
While specific physical properties such as density and boiling point are not readily available for this compound, general characteristics typical of similar compounds include:
Chemical properties include:
3-(4-methoxyphenyl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propanamide has potential applications in:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: